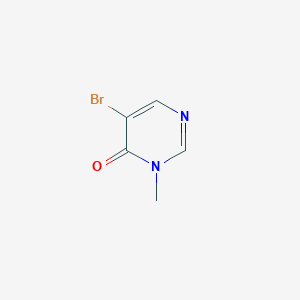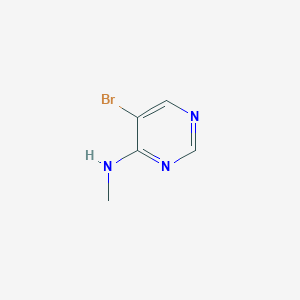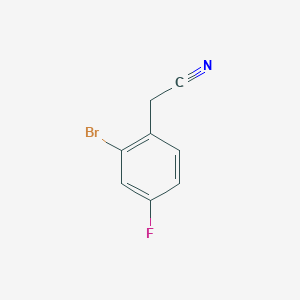![molecular formula C7H4BrNO B1268614 3-Bromofuro[2,3-b]pyridine CAS No. 92404-58-5](/img/structure/B1268614.png)
3-Bromofuro[2,3-b]pyridine
描述
3-Bromofuro[2,3-b]pyridine is an organic compound with the molecular formula C7H4BrNO. It is a pale yellow to yellow solid that is soluble in organic solvents such as diethyl ether, dichloromethane, and n-butanol. This compound is an important intermediate in organic synthesis and is used in the preparation of various organic compounds .
作用机制
Target of Action
3-Bromofuro[2,3-b]pyridine is primarily used as a starting material for the synthesis of polyheterocycles . The specific targets of this compound can vary depending on the final structure of the synthesized polyheterocycle .
Biochemical Pathways
It’s known that the compound is used in the synthesis of polyheterocycles , which can interact with various biochemical pathways depending on their specific structures and targets.
生化分析
Biochemical Properties
3-Bromofuro[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as a starting material for the synthesis of polyheterocycles. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, this compound can act as a hydrogen bond acceptor, enabling additional protein-ligand interactions. This interaction is crucial in drug design and synthesis, where the compound’s ability to form stable complexes with target proteins can enhance the efficacy of therapeutic agents .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been observed to impact gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to alterations in metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to oxidizing agents can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing the activity of certain enzymes and promoting cellular growth . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the furo[2,3-b]pyridine motif by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further reactions, such as conjugation with glutathione, resulting in the formation of stable metabolites . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells . These interactions are crucial for the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization of this compound can enhance its ability to regulate gene expression by interacting with transcription factors and other nuclear proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuro[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by bromination. For instance, starting from a furo[2,3-b]pyridine precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: 3-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridine derivatives .
科学研究应用
3-Bromofuro[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyheterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
相似化合物的比较
Furo[2,3-b]pyridine: Similar in structure but lacks the bromine atom.
Furo[3,2-b]pyridine: Another isomer with different positioning of the nitrogen and oxygen atoms.
Benzofuran: A related compound with a benzene ring fused to a furan ring instead of a pyridine ring.
Uniqueness: 3-Bromofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and drug development .
属性
IUPAC Name |
3-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWYZRYGSLFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348911 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-58-5 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


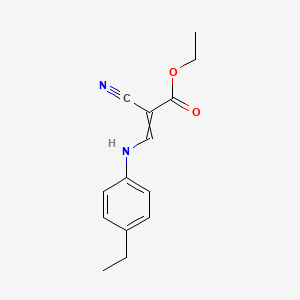
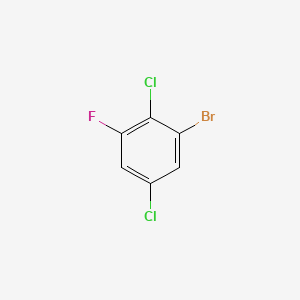
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
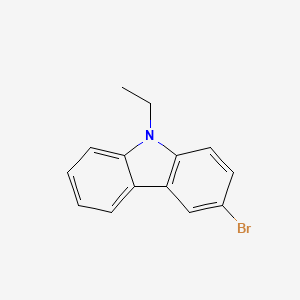
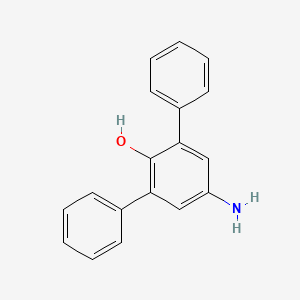
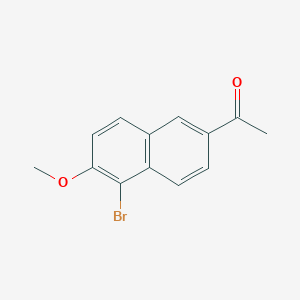
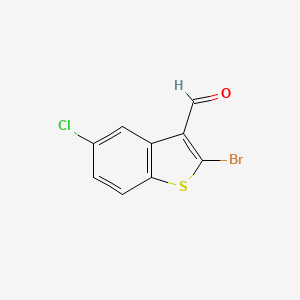
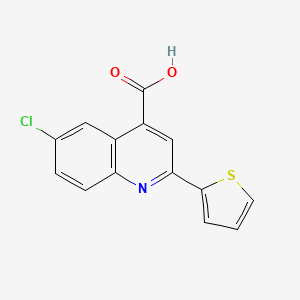
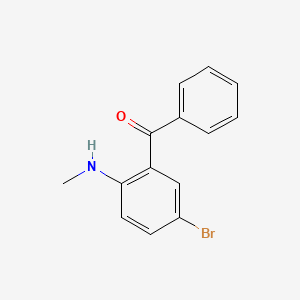
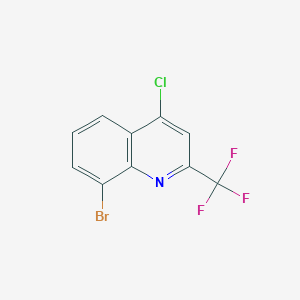
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
